1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane

描述

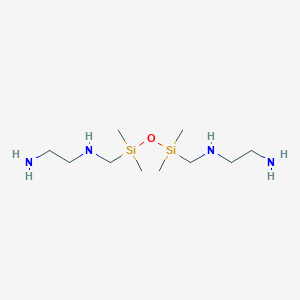

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C10H30N4OSi2 and its molecular weight is 278.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

The compound has a hydrolytic sensitivity of 2, meaning it reacts with aqueous acid . This property could influence its stability and efficacy in different environments. Its boiling point is 140-5°C/2mmHg, and it has a density of 0.941 . These properties might affect its distribution and elimination in the body, impacting its bioavailability.

生物活性

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS) is a siloxane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of AEAMDS, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

AEAMDS is characterized by a siloxane backbone with amine functional groups that enhance its reactivity. The compound can form metal complexes and Schiff bases, which are essential in various biochemical reactions. Its unique structure allows it to interact with different biological targets, influencing cellular processes.

The biological activity of AEAMDS is primarily attributed to its ability to interact with DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : AEAMDS can alkylate DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. This action can induce cell cycle arrest and apoptosis in affected cells .

- Protein Modulation : The compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, modifying their activity and influencing metabolic pathways.

- Cell Signaling Pathways : AEAMDS affects key signaling pathways, including MAPK/ERK, which are crucial for regulating cell proliferation and survival .

| Property | Description |

|---|---|

| Molecular Formula | C8H20N4O2Si2 |

| CAS Number | 83936-41-8 |

| Solubility | Soluble in organic solvents |

| Stability | Relatively stable under standard conditions |

| Reactivity | Forms complexes with metals and carbonyls |

Cellular Effects

AEAMDS exhibits significant effects on various cell types:

- Cytotoxicity : In vitro studies have shown that AEAMDS induces cytotoxic effects at higher concentrations, leading to hepatotoxicity and nephrotoxicity in animal models .

- Gene Expression : The compound modulates the expression of genes involved in oxidative stress response and inflammation, suggesting potential therapeutic applications in conditions involving these pathways .

Case Studies

Research has demonstrated the utility of AEAMDS in several experimental settings:

- Metal Complex Formation : AEAMDS was used to synthesize salen-type metal complexes, showcasing its ability to form stable coordination compounds that may have enhanced biological activity .

- Curing Agent in Epoxy Resins : AEAMDS has been investigated as a curing agent for epoxy resins, indicating its versatility beyond biological applications. Studies showed that it enhances the mechanical properties of cured materials while maintaining low toxicity levels .

Pharmacokinetics

The pharmacokinetic profile of AEAMDS includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High gastrointestinal absorption is anticipated due to its chemical structure.

- Distribution : The compound is expected to distribute widely throughout the body due to its solubility in organic solvents.

- Metabolism : Primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.

- Excretion : Metabolites are likely excreted through renal pathways .

科学研究应用

Applications Overview

-

Curing Agent for Epoxy Resins

- AEAMDS is utilized as a curing agent in epoxy resin formulations. Its amine functionality promotes cross-linking during the curing process, enhancing the thermal and mechanical properties of the cured material. Studies indicate that AEAMDS can improve the heat resistance and mechanical strength of epoxy systems compared to conventional curing agents .

-

Modifier for Polymeric Materials

- The compound serves as a modifier for polyimides and polyamides, particularly in applications requiring enhanced thermal stability and flexibility. It is effective in semiconductor insulating films and liquid crystal orientation films, where its siloxane backbone contributes to lower dielectric constants and improved thermal properties .

- Synthesis of Metal Complexes

- Chemical Intermediate

Case Study 1: Epoxy Resin Curing

A study demonstrated that incorporating AEAMDS into an epoxy resin system resulted in significant improvements in thermal stability and mechanical performance. The cured resin exhibited a glass transition temperature (Tg) increase of approximately 20 °C compared to control samples cured with traditional amines.

Case Study 2: Metal Complex Formation

In a series of experiments involving the reaction of AEAMDS with transition metal salts, researchers successfully synthesized several novel metal complexes. These complexes were characterized using X-ray diffraction and exhibited enhanced catalytic activity in oxidation reactions compared to their non-siloxane counterparts.

Data Table: Comparison of Properties

| Property | AEAMDS | Conventional Amines |

|---|---|---|

| Boiling Point (°C) | 132-139 | Varies widely |

| Density (g/mL) | 0.897 | Typically higher |

| Glass Transition Temperature (°C) | Increased by 20 | Lower |

| Reaction with Carbonyls | Forms Schiff bases | Limited reactivity |

属性

IUPAC Name |

N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXMBBDJETXSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CNCCN)O[Si](C)(C)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N4OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326682 | |

| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-41-8 | |

| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane unique in its reactions?

A1: The siloxane bond in this compound exhibits intriguing behavior. While it can undergo fragmentation under specific reaction conditions, the fragmentation often occurs in the organic moieties, particularly at the β position relative to the silicon atom []. This unusual reactivity is attributed to the unique electronic characteristics of the siloxane bond, which can be influenced by the surrounding chemical environment [].

Q2: How does this compound interact with carbonyl compounds and metal salts?

A2: This compound reacts with carbonyl compounds and metal salts, leading to the formation of metal complexes with Schiff bases generated in situ []. This reaction can proceed through different pathways depending on the specific reaction conditions, resulting in a variety of products. Notably, the reaction can lead to the fragmentation of the molecule, either at the siloxane bond or within the organic moieties [].

Q3: What applications have been explored for this compound in material science?

A3: Research indicates that this compound shows promise as a novel silicone aliphatic amine curing agent for epoxy resins [, ]. This application leverages its reactivity and the unique properties it imparts to the cured epoxy material. Studies have explored its non-isothermal and isothermal cure behavior, along with the thermal decomposition properties and dynamic mechanical properties of the resulting epoxy materials [, ]. This research suggests its potential for enhancing the performance of epoxy resins in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。